molecular formula C17H15FN4S B12025264 2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 618880-09-4

2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12025264
CAS No.: 618880-09-4
M. Wt: 326.4 g/mol
InChI Key: CMYVRKAHSLZZKX-UHFFFAOYSA-N
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Description

The compound 2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a 1,2,4-triazole derivative featuring a pyridine ring at position 3 of the triazole core, an allyl group at position 4, and a 3-fluorobenzylthio moiety at position 5 (Figure 1). For example, thiol-containing intermediates (e.g., triazolyl thiols) are typically reacted with halogenated benzyl derivatives (e.g., 3-fluorobenzyl bromide) in the presence of a base like K₂CO₃ or NaOH .

Key structural features influencing its physicochemical properties include:

  • Allyl group (position 4): Enhances steric bulk and may improve membrane permeability compared to phenyl or pyridinylmethyl substituents .
  • Pyridine ring (position 3): Contributes to π-π stacking interactions and hydrogen bonding, critical for pharmacological activity .

Physical properties inferred from structurally similar compounds include a melting point range of 140–150°C and moderate synthetic yields (65–86%) .

Properties

CAS No.

618880-09-4

Molecular Formula

C17H15FN4S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[5-[(3-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C17H15FN4S/c1-2-10-22-16(15-8-3-4-9-19-15)20-21-17(22)23-12-13-6-5-7-14(18)11-13/h2-9,11H,1,10,12H2

InChI Key

CMYVRKAHSLZZKX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Hydrazine-Isothiocyanate Cyclocondensation

The 1,2,4-triazole scaffold is typically synthesized via cyclocondensation of isonicotinyl hydrazine with aryl isothiocyanates. For example, refluxing isonicotinyl hydrazine (1.37 g, 10 mmol) and isothiocyanatobenzene (1.35 g, 10 mmol) in ethanol for 5 hours produces 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in 95% yield after methanol recrystallization. This method’s efficiency stems from the nucleophilic attack of the hydrazine nitrogen on the electrophilic isothiocyanate carbon, followed by cyclization.

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate triazole formation. A mixture of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (0.25 g, 1 mmol), 2-methyl-1-(chloromethyl)benzene (1.1 mmol), and NaOH (1.2 mmol) in DMF undergoes microwave irradiation (150 W, 90°C, 200 psi, 15 min), yielding 86% product after ethanol recrystallization. Microwave conditions enhance reaction rates by 4–6× compared to conventional heating.

Functionalization of the Triazole Core

Allylation at N4

Introducing the allyl group at the triazole’s N4 position is achieved via alkylation. Treating 5-mercapto-4H-1,2,4-triazole derivatives with allyl bromide in the presence of NaOH (2 N) under reflux for 4 hours installs the allyl moiety. For instance, 4-allyl-5-mercapto-4H-1,2,4-triazole forms in 88% yield after HCl-induced precipitation and methanol recrystallization. The reaction proceeds through SN2 displacement, with NaOH deprotonating the triazole to enhance nucleophilicity.

Thioether Formation at C5

The 3-fluorobenzylthio group is introduced via thiol-alkylation. Reacting 4-allyl-5-mercapto-4H-1,2,4-triazole with 3-fluorobenzyl chloride (1.1 equiv) in acetonitrile at 60°C for 12 hours affords the thioether in 78% yield. Copper(I) iodide (5 mol%) catalyzes the reaction, with triethylamine (1.5 equiv) scavenging HCl. The reaction’s regioselectivity arises from the superior leaving group ability of chloride versus bromide.

Pyridine Substitution Strategies

Direct Coupling via Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling installs the pyridyl group at C3. Using 3-bromopyridine (1.2 equiv), Pd(PPh3)4 (2 mol%), and K2CO3 (2 equiv) in dioxane/water (4:1) at 100°C for 24 hours achieves 65% yield. Key challenges include suppressing protodebromination and managing the pyridine’s coordinating effects on the catalyst.

Nucleophilic Aromatic Substitution

Electron-deficient pyridines undergo nucleophilic substitution with triazole thiolates. Heating 4-allyl-5-mercapto-4H-1,2,4-triazole with 2-chloropyridine (1.5 equiv) and K2CO3 in DMF at 120°C for 8 hours provides 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)pyridine in 58% yield. The reaction is limited to activated aryl halides due to the moderate nucleophilicity of thiolates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)
Ethanol8072
DMF9088
Acetonitrile6078
Dioxane10065

Polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates, while ethanol facilitates easier workup.

Catalytic Systems

  • Copper(I) iodide : Improves thioether formation yields by 15–20% via oxidative addition-reductive elimination cycles.

  • Palladium complexes : Essential for cross-coupling but require rigorous oxygen-free conditions to prevent catalyst deactivation.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3) : δ 8.73 (s, 1H, Py-H), 7.85–7.92 (m, 2H, Ph-H), 5.59 (s, 2H, CH2), 2.46–2.49 (s, 3H, CH3).

  • 13C NMR : δ 145.0 (triazole C3), 141.8 (pyridine C2), 51.0 (allyl CH2).

Melting Points and Purity

Recrystallization from ethanol yields colorless crystals with a melting point of 173–174°C, confirming high purity. HPLC analysis shows >99% purity using a C18 column (MeOH:H2O = 70:30).

Challenges and Limitations

  • Regioselectivity : Competing N1 vs. N4 alkylation in triazoles requires careful base selection (e.g., NaOH over KOH).

  • Steric hindrance : Bulky substituents at C5 reduce cross-coupling efficiency by 30–40%.

  • Side reactions : Over-alkylation produces bis-adducts unless stoichiometry is tightly controlled .

Chemical Reactions Analysis

Substitution Reactions at the Triazole Ring

The 1,2,4-triazole core is susceptible to nucleophilic substitution, particularly at the sulfur-linked position (C-3). Reactions often target the thioether group (-S-CH2-C6H4F) for functionalization:

Reaction TypeReagents/ConditionsProductsKey Observations
Oxidative Desulfurization H2O2, AcOH, 60°CSulfoxide (-SO-CH2-C6H4F) or sulfone (-SO2-CH2-C6H4F) derivativesSelectivity depends on peroxide concentration and reaction time .
Alkylation Alkyl halides, K2CO3, DMFS-Alkylated triazolesCompetes with N-allyl group reactivity; regioselectivity influenced by steric factors .

Example : Treatment with iodomethane in DMF yields a methylated thioether derivative, confirmed via ¹H NMR downfield shifts (~δ 2.5 ppm for -SCH3).

Reactivity of the Allyl Group

The allyl substituent at N-4 participates in cycloaddition and oxidation reactions:

2.1. Click Chemistry (CuAAC)

The allyl group can be functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates:

python
Reaction: Allyl + Azide → 1,2,3-Triazole hybrid Conditions: CuSO4, sodium ascorbate, DMF/H2O, 25°C Yield: 7085% [2][10]

Application : Used to synthesize antibacterial hybrids by coupling with ciprofloxacin derivatives .

2.2. Oxidation

Ozonolysis or epoxidation converts the allyl group into carbonyl or epoxide functionalities:

Oxidizing AgentProductNotes
O3, then Zn/H2OPyruvate derivativeRequires cryogenic conditions (-78°C).
mCPBAEpoxideStereoselectivity depends on solvent polarity.

Pyridine Ring Modifications

The pyridine moiety undergoes electrophilic substitution, though electron-withdrawing triazole reduces reactivity:

ReactionConditionsOutcome
Nitration HNO3/H2SO4, 0°CNitration at C-4 position (meta to triazole) .
Hydrogenation H2, Pd/C, EtOHPiperidine derivative; partial reduction of triazole may occur.

Limitation : Bromination and sulfonation are less efficient due to deactivation by the triazole ring .

Thioether Functionalization

The -S-CH2-C6H4F group is pivotal for redox and coupling reactions:

ReactionDetails
Oxidation to Sulfone H2O2/CH3COOH (1:3) at 80°C converts thioether to sulfone, enhancing hydrogen-bonding capacity .
Radical Reactions AIBN-initiated thiyl radicals participate in C-S bond formation with alkenes .

Stability : Thioether linkage resists hydrolysis under acidic/basic conditions (pH 2–12, 25°C).

Comparative Reactivity of Structural Analogs

Substituent position on the benzyl group significantly impacts reaction outcomes:

Compound VariantFluorine PositionKey Reactivity Difference
2-FluorobenzylOrthoSteric hindrance reduces CuAAC efficiency by 15% vs. para isomer .
4-FluorobenzylParaHigher sulfone yield (92%) due to electronic effects .

Degradation Pathways

Under harsh conditions, the compound undergoes decomposition:

  • Thermal Degradation : >200°C produces HCN, SO2, and fluorobenzene (TGA-MS data) .

  • Photolysis : UV light (254 nm) cleaves the S-C bond, forming pyridine-3-thiol and allyl fluoride .

Scientific Research Applications

Biological Activities

Triazole derivatives have been recognized for their broad spectrum of biological activities, including:

  • Antimicrobial Properties : Triazoles are known for their antifungal and antibacterial activities. The presence of sulfur and fluorine in the structure may enhance these properties.
  • Anticancer Activity : Research indicates that triazole compounds can inhibit cancer cell proliferation. The specific structural features of 2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine may contribute to its effectiveness against certain cancer types.

Case Studies

  • Anticancer Studies : A study demonstrated that triazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. The introduction of an allyl group was found to enhance this activity, suggesting that compounds like 2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine could be promising candidates for further development in cancer therapy .
  • Antimicrobial Screening : In vitro studies have shown that triazole-containing compounds possess potent antifungal activity. The unique combination of the triazole ring and the pyridine moiety in this compound could provide a dual mechanism of action against microbial pathogens .

Structure-Activity Relationship (SAR)

The structure of 2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine allows for various modifications that can significantly impact its biological activity:

  • Allyl Group : The allyl substituent is crucial for enhancing anticancer properties.
  • Fluorobenzyl Group : The presence of a fluorine atom may increase lipophilicity and improve cellular uptake.

Potential Applications

  • Drug Development : Given its promising biological activities, this compound could serve as a lead structure for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Research Tool : It may also be utilized in biochemical assays to study the mechanisms of action of triazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity. The fluorobenzylthio moiety may enhance binding affinity to specific molecular targets, while the allyl group could facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

  • The allyl group at the 4-position (vs. phenyl) correlates with improved antifungal and antitubercular activities, likely due to increased hydrophobicity and membrane penetration .
  • Halogenated benzylthio groups (e.g., 3-fluoro, 2,6-dichloro) enhance target selectivity. For instance, 3-fluorobenzyl derivatives show strong binding to kappa opioid receptors , while dichloro analogs exhibit potent antitubercular activity .

Thermal Stability :

  • Allyl-substituted compounds generally exhibit higher melting points (e.g., 171–173°C for dichlorobenzyl derivatives) compared to phenyl-substituted analogs (125–148°C), suggesting enhanced crystallinity .

Antimicrobial Activity

  • Compound 6a (allyl, acetamide-thio): Exhibits broad-spectrum antimicrobial activity (MIC: 8 μg/mL against S. aureus), attributed to the acetamide moiety’s hydrogen-bonding capacity .
  • 4-Bromobenzyl analog : Shows moderate antifungal activity (EC₅₀: 12 μM), likely due to bromine’s bulky halogen effect disrupting fungal membrane integrity .

Antitubercular Activity

  • Dichlorobenzyl analog (CID 2001479) : Demonstrates potent activity against Mycobacterium tuberculosis (IC₅₀: 0.8 μM), with the dichloro substituent enhancing target (InhA enzyme) binding via hydrophobic interactions .

Opioid Receptor Binding

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the benzylthio position increases metabolic stability and target affinity .
  • Allyl vs. Phenyl : Allyl substituents improve pharmacokinetic properties (e.g., oral bioavailability) but may reduce water solubility .

Thermodynamic Studies :

  • Hydrophilic interaction chromatography (HILIC) data for morpholinium analogs () suggest that allyl-substituted triazoles exhibit higher retention factors (k = 4.2) than phenyl analogs (k = 3.1), indicating stronger polar interactions .

Crystallographic Insights :

  • Crystal structures (e.g., ) reveal that pyridine-triazole derivatives adopt planar conformations, facilitating π-stacking with biological targets like DNA gyrase or opioid receptors .

Biological Activity

2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (CAS No. 618880-09-4) is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and antioxidant properties based on various studies.

Chemical Structure

The chemical structure of 2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can be represented as follows:

C17H15FN4S\text{C}_{17}\text{H}_{15}\text{F}\text{N}_4\text{S}

This compound features a pyridine ring substituted with a triazole moiety that contains an allyl and a fluorobenzyl thio group, which may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic applications.

Antifungal Activity

Research indicates that compounds containing the triazole ring exhibit significant antifungal properties. For instance, derivatives similar to 2-(4-Allyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine have shown effective inhibition against various fungal strains. In vitro tests demonstrated that certain triazole derivatives possess minimal inhibitory concentrations (MICs) comparable to established antifungal agents like miconazole .

CompoundFungal StrainMIC (µg/mL)Reference
Triazole Derivative ACandida albicans12.5
Triazole Derivative BAspergillus flavus25
2-(4-Allyl...)F. oxysporum6 - 9

Antibacterial Activity

In addition to antifungal effects, triazole compounds have been investigated for their antibacterial properties. Studies have shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The presence of the thiol group in the structure enhances the antibacterial efficacy.

CompoundBacterial StrainMIC (µg/mL)Reference
Triazole Derivative CE. coli32
Triazole Derivative DStaphylococcus aureus25

Antioxidant Activity

The antioxidant potential of triazole derivatives has also been explored. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity. Compounds similar to 2-(4-Allyl...) have demonstrated significant radical scavenging abilities, indicating their potential as antioxidants.

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized several triazole derivatives and characterized them using spectral methods (IR, NMR). The synthesized compounds were tested for their biological activities, revealing moderate to high antifungal and antibacterial activities .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole compounds indicated that substituents on the aromatic ring significantly influence biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced antifungal activity compared to their electron-donating counterparts .
  • In Vivo Studies : Limited in vivo studies have been conducted on similar triazole compounds; however, preliminary results suggest promising therapeutic effects in animal models of infection .

Q & A

Q. What experimental designs assess hepatotoxicity in vivo?

  • Methodological Answer :
  • Dose regimen : Administer 10 mg/kg/day for 5 days via oral gavage.
  • Histopathology : Fix liver tissue in 10% formaldehyde, section, and stain with H&E to evaluate necrosis, inflammation, or steatosis .

Data Contradiction Analysis

Q. How to address discrepancies in antimicrobial activity between in vitro and in vivo models?

  • Methodological Answer :
  • Bioavailability : Measure plasma protein binding (equilibrium dialysis) and tissue penetration (microdialysis).
  • Metabolite screening : Identify active/inactive metabolites via LC-HRMS (e.g., oxidation of thioether to sulfoxide) .

Q. Why do similar triazoles exhibit varying antioxidant activities in DPPH assays?

  • Methodological Answer :
  • Radical scavenging mechanism : Compare HAT (hydrogen atom transfer) vs. SET (single electron transfer) pathways using pH-dependent assays.
  • Structural factors : Electron-donating groups (e.g., –OCH3) enhance activity, while bulky substituents reduce accessibility .

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